

Determining Y-Chromosome Haplogroup O-M122 from DNA Samples: Application Notes and Protocols

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Compound of Interest

Compound Name: M122

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Introduction

Haplogroup O-**M122** is a Y-chromosome haplogroup predominantly found in East and Southeast Asia, representing a significant paternal lineage in these regions.^{[1][2]} Its identification and analysis from DNA samples are crucial for population genetics, migration studies, and understanding the genetic basis of certain traits and diseases. The defining single nucleotide polymorphism (SNP) for this haplogroup is **M122**. This document provides detailed application notes and protocols for the determination of Haplogroup O-**M122** from extracted DNA samples using various molecular biology techniques.

Methodologies for Haplogroup O-M122 Determination

The determination of Haplogroup O-**M122** relies on the identification of the **M122** SNP on the Y-chromosome. Several methods can be employed, each with distinct advantages in terms of throughput, cost, and accuracy. The primary methods include:

- Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP): A cost-effective method for genotyping known SNPs.

- Sanger Sequencing: Considered the "gold standard" for its high accuracy in sequence determination.
- Next-Generation Sequencing (NGS): A high-throughput approach that can simultaneously analyze numerous SNPs and identify novel variants.

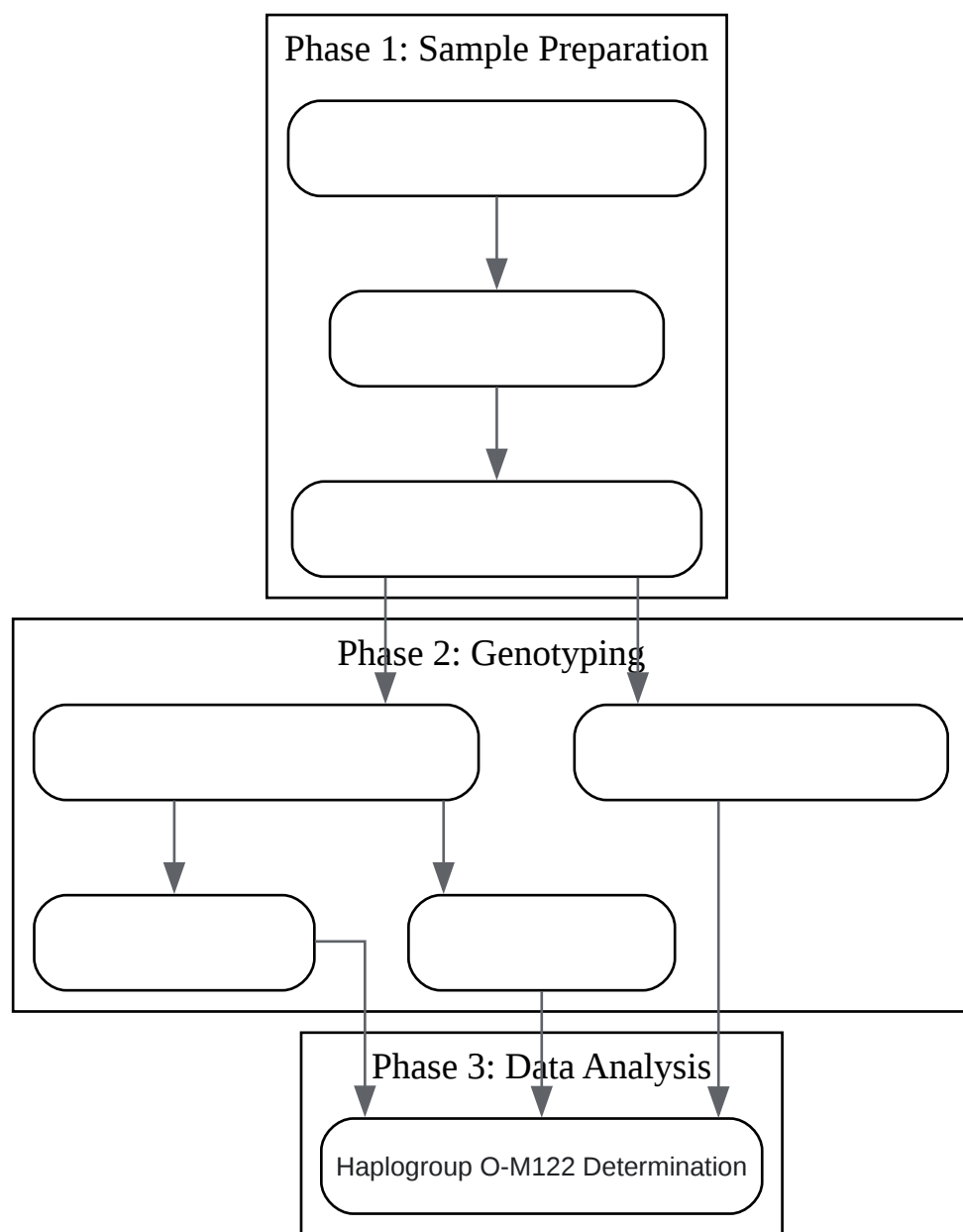
The choice of method often depends on the scale of the study, budget, and the specific research questions.

Data Presentation: Comparison of Genotyping Methods

Method	Throughput	Cost per Sample	Accuracy	Key Advantages	Key Disadvantages
PCR-RFLP	Low to Medium	Low	High	Cost-effective, simple equipment requirements.	Requires a specific restriction enzyme for the SNP of interest, not easily scalable.
Sanger Sequencing	Low	Medium	Very High	Gold standard for accuracy, reliable for single SNP analysis.	Lower throughput, higher cost per sample than RFLP.
Next-Generation Sequencing (NGS)	Very High	High (but decreasing)	Very High	Massively parallel, can analyze the entire Y-chromosome, discovers novel variants.	Complex workflow and data analysis, higher initial investment.

Experimental Workflows and Logical Relationships

A general workflow for determining Haplogroup O-M122 involves sample collection, DNA extraction, and subsequent genotyping.



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Caption: Overall workflow for Haplogroup O-M122 determination.

Experimental Protocols

Protocol 1: Genomic DNA Extraction from Saliva

This protocol outlines a common method for obtaining high-quality genomic DNA from saliva samples, suitable for downstream genotyping applications.

Materials:

- Saliva collection kit (e.g., Oragene® DNA) or 50 ml sterile conical tubes
- Phosphate-buffered saline (PBS)
- QIAGEN Protease (or equivalent)
- Buffer AL (QIAGEN)
- Ethanol (96-100%)
- QIAamp Spin Columns (QIAGEN)
- Buffer AW1 and AW2 (QIAGEN)
- Buffer AE or nuclease-free water
- Microcentrifuge and 1.5 ml microcentrifuge tubes
- Water bath or heat block at 56°C

Procedure:

- **Sample Collection:** Collect 1-2 ml of saliva into the collection tube. Ensure the donor has not eaten or drunk for 30 minutes prior to collection.
- **Cell Lysis:**
 - If using a standard tube, add an equal volume of PBS and centrifuge at 1800 x g for 5 minutes to pellet cells. Discard the supernatant and resuspend the pellet in 180 µl PBS.
 - Add 20 µl of QIAGEN Protease and 200 µl of Buffer AL to the resuspended cells. Vortex immediately for 15 seconds.
 - Incubate at 56°C for 10 minutes.
- **DNA Precipitation:** Add 200 µl of ethanol (96-100%) and vortex to mix.

- DNA Binding:
 - Transfer the mixture to a QIAamp Spin Column placed in a 2 ml collection tube.
 - Centrifuge at 6000 x g (8000 rpm) for 1 minute. Discard the filtrate.
- Washing:
 - Place the spin column in a new collection tube. Add 500 µl of Buffer AW1 and centrifuge for 1 minute at 6000 x g. Discard the filtrate.
 - Place the spin column in a new collection tube. Add 500 µl of Buffer AW2 and centrifuge at full speed for 3 minutes to dry the membrane.
- Elution:
 - Place the spin column in a clean 1.5 ml microcentrifuge tube.
 - Add 50-150 µl of Buffer AE or nuclease-free water directly to the center of the membrane.
 - Incubate at room temperature for 1 minute, then centrifuge at 6000 x g for 1 minute to elute the DNA.
- Quantification and Quality Control: Measure the DNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Store the DNA at -20°C.

Protocol 2: PCR Amplification of the M122 Locus

This protocol is for the amplification of the Y-chromosome region containing the **M122** SNP.

Materials:

- Genomic DNA (10-50 ng/µl)
- Forward and Reverse Primers for **M122** (sequences to be obtained from relevant literature)
- Taq DNA Polymerase (5 U/µl) or a high-fidelity polymerase
- 10x PCR Buffer (with MgCl₂)

- dNTP mix (10 mM)
- Nuclease-free water
- Thermal cycler

Primer Information: Note: Specific primer sequences for **M122** should be sourced from peer-reviewed publications to ensure specificity and efficiency. As of the last update, a commonly referenced study for O3-**M122** is by Shi et al. (2005) in the American Journal of Human Genetics. Researchers should consult this or similar papers for validated primer sequences.

PCR Reaction Mix (25 µl total volume):

Component	Volume	Final Concentration
10x PCR Buffer	2.5 µl	1x
dNTP Mix (10 mM)	0.5 µl	0.2 mM
Forward Primer (10 µM)	1.0 µl	0.4 µM
Reverse Primer (10 µM)	1.0 µl	0.4 µM
Taq DNA Polymerase	0.25 µl	1.25 U
Template DNA	1.0 µl	10-50 ng
Nuclease-free water	18.75 µl	-

Thermal Cycling Conditions:

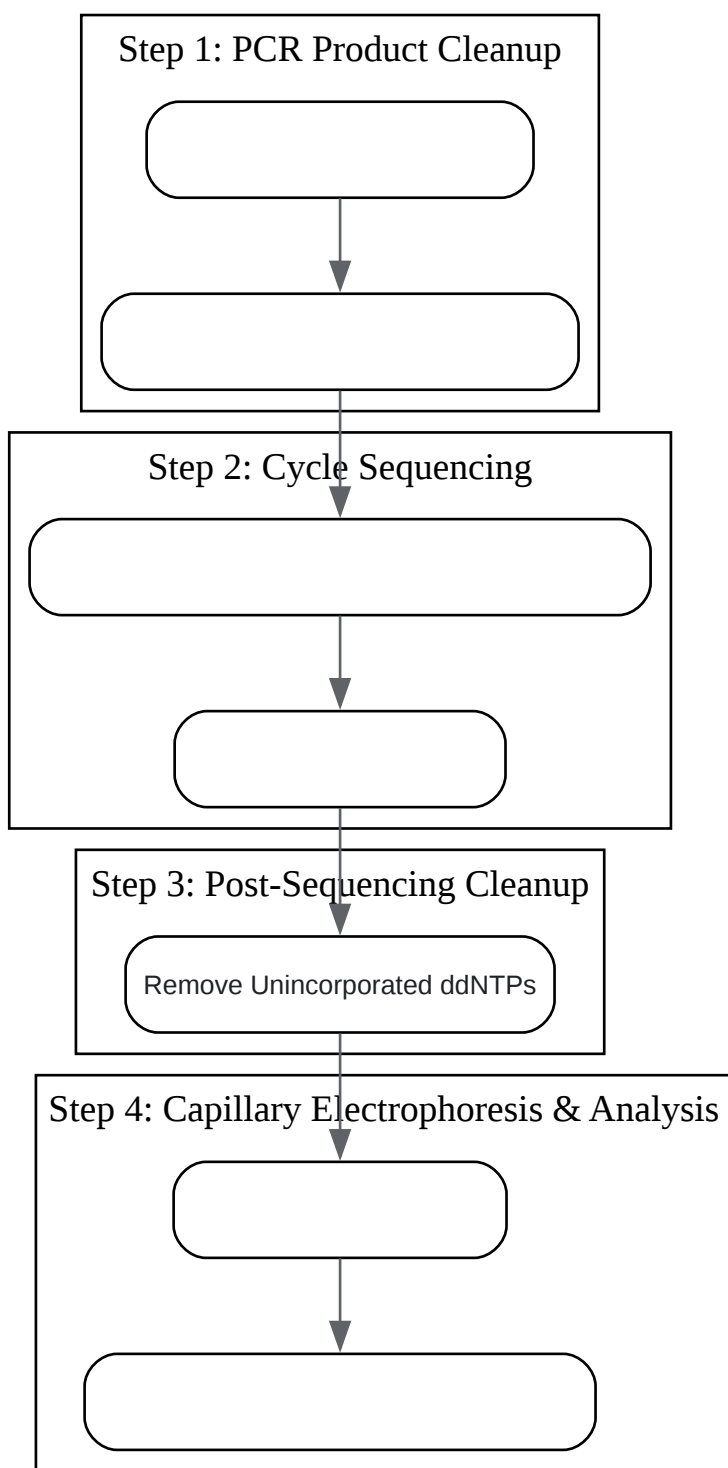
Step	Temperature	Time	Cycles
Initial Denaturation	95°C	5 min	1
Denaturation	94°C	30 sec	\multirow{3}{3}{30-35}
Annealing	55-65°C	30 sec	
Extension	72°C	1 min	
Final Extension	72°C	5 min	1
Hold	4°C	∞	1

*The annealing temperature should be optimized based on the specific primers used.

Verification: Run 5 µl of the PCR product on a 1.5% agarose gel to confirm the presence of a band of the expected size.

Protocol 3: Sanger Sequencing of M122 PCR Product

This protocol outlines the steps for determining the nucleotide sequence of the amplified **M122** region.



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Caption: Workflow for Sanger sequencing of the **M122** SNP.

Procedure:

- PCR Product Purification:
 - Clean the PCR product from Protocol 2 to remove excess primers and dNTPs using a PCR purification kit (e.g., QIAquick PCR Purification Kit) or an enzymatic method (e.g., ExoSAP-IT™).
 - Elute the purified DNA in nuclease-free water and quantify it.
- Cycle Sequencing Reaction:
 - Set up the cycle sequencing reaction in a PCR tube. A typical 10 µl reaction includes:
 - Purified PCR product (1-3 ng per 100 bp)
 - Sequencing primer (forward or reverse from the initial PCR) (0.5-1.0 µM)
 - Sequencing reaction mix (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit)
 - Nuclease-free water
 - Perform cycle sequencing in a thermal cycler with conditions recommended by the sequencing kit manufacturer (typically 25-30 cycles of denaturation, annealing, and extension).
- Post-Sequencing Cleanup: Remove unincorporated dye terminators using methods like ethanol/EDTA precipitation or column-based purification.
- Capillary Electrophoresis:
 - Resuspend the cleaned sequencing product in highly deionized formamide.
 - Denature at 95°C for 3-5 minutes and immediately place on ice.
 - Load the sample onto a capillary electrophoresis-based genetic analyzer (e.g., Applied Biosystems™ 3730xl DNA Analyzer).
- Data Analysis:

- Analyze the resulting chromatogram with sequencing analysis software.
- Align the obtained sequence to the reference sequence of the Y-chromosome to identify the nucleotide at the **M122** SNP position.

Protocol 4: Overview of Next-Generation Sequencing (NGS) for Haplogroup Determination

NGS provides a high-throughput method for Y-chromosome analysis. The general workflow is as follows:

- Library Preparation:
 - Genomic DNA is fragmented, either mechanically or enzymatically.
 - Adapters containing sequences for binding to the flow cell and for indexing (barcoding) are ligated to the fragments.
 - For targeted sequencing, specific regions of the Y-chromosome (including the **M122** SNP and other phylogenetically informative SNPs) can be enriched using hybridization capture probes.
- Sequencing: The prepared library is loaded onto an NGS platform (e.g., Illumina NovaSeq), where massively parallel sequencing is performed.
- Data Analysis:
 - Read Quality Control: Raw sequencing reads are assessed for quality.
 - Alignment: Reads are aligned to the human reference genome.
 - Variant Calling: SNPs and other variants are identified, resulting in a Variant Call Format (VCF) file.
 - Haplogroup Assignment: The VCF file is analyzed with haplogroup classification tools (e.g., YFitter, Y-LineageTracker) which compare the identified SNPs against the known Y-

chromosome phylogenetic tree to determine the haplogroup, including O-**M122** and its subclades.

Conclusion

The determination of Haplogroup O-**M122** from DNA samples can be achieved through several robust methods. The choice of methodology should be guided by the specific research goals, sample size, and available resources. For targeted investigation of the **M122** SNP in a smaller number of samples, PCR-based methods followed by Sanger sequencing offer a highly accurate and moderately priced approach. For large-scale population studies or in-depth analysis of the Y-chromosome, Next-Generation Sequencing is the most powerful tool, providing comprehensive data on a multitude of SNPs and enabling the discovery of new markers. The protocols provided herein offer a foundation for researchers to confidently and accurately determine the presence of Haplogroup O-**M122** in their samples.

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References

- 1. Haplogroup O-M122 - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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